molecular formula C21H22N4O2 B11003166 N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide

Cat. No.: B11003166
M. Wt: 362.4 g/mol
InChI Key: JJBGGSVKHIUHIF-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound featuring a dual heterocyclic structure combining a benzimidazole ring and a substituted indole moiety. The benzimidazole core is linked via a three-carbon propyl chain to the indole carboxamide group, with additional substituents including a methoxy group at the 5-position of the indole ring and a methyl group at the 1-position.

The compound’s molecular formula is inferred to be C23H23N5O2 (molecular weight ~413.5 g/mol), based on analogous benzimidazole-indole hybrids .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-25-13-16(15-12-14(27-2)9-10-19(15)25)21(26)22-11-5-8-20-23-17-6-3-4-7-18(17)24-20/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,22,26)(H,23,24)

InChI Key

JJBGGSVKHIUHIF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The indole moiety is often prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and thus disrupting cell division . The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound Benzimidazole + Indole - 5-methoxy, 1-methyl (indole)
- Propyl linker
Under investigation (potential neuroprotective/anticancer)
N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide Benzimidazole + Indole - 1-methyl (indole)
- Dimethylamino propyl linker
Anticancer (receptor tyrosine kinase inhibition)
N-[3-(1H-Benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide Benzimidazole + Indole - 5-methoxy, 1-isopropyl (indole)
- Propyl linker
Antimicrobial, anticancer (DNA intercalation)
N-(3-Methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole - Phenyl, 3-methoxypropyl Antifungal, antiparasitic
5-Methoxyindolecarboxylic acid Indole - 5-methoxy, carboxylic acid Antimicrobial, anti-inflammatory

Key Observations:

Substituent Effects: The 5-methoxy group on the indole ring (shared with 5-Methoxyindolecarboxylic acid) enhances solubility and may confer neuroprotective properties, as seen in related methoxyindoles .

Linker Modifications: The propyl chain in the target compound provides flexibility for receptor binding compared to rigid linkers (e.g., dimethylamino propyl in ’s compound), which may influence selectivity .

Biological Activity :

  • Unlike N-(3-Methoxypropyl)-1-phenyl-benzimidazole-5-carboxamide (), which lacks an indole moiety, the target compound’s dual heterocyclic system may enable synergistic interactions with multiple biological targets .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula: C₁₁H₁₅N₃O
Molecular Weight: 189.26 g/mol
IUPAC Name: 3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine

Research indicates that the compound exhibits biological activity primarily through interactions with various receptors and enzymes. The benzimidazole moiety is particularly significant in mediating these effects, as it is known to influence multiple pathways involved in disease processes.

Biological Activities

The compound has been studied for several key biological activities:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the benzimidazole structure. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Antimicrobial Activity

The compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study by Birajdar et al. (2013) reported that benzimidazole derivatives exhibited moderate to good activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .

3. Anti-inflammatory Effects

Research has suggested that this compound can modulate inflammatory pathways, potentially reducing the levels of pro-inflammatory cytokines like TNF-α. This property could make it beneficial in conditions characterized by chronic inflammation.

4. Antidiabetic Properties

Recent studies have indicated that compounds with similar structures may enhance insulin sensitivity and reduce blood glucose levels, pointing towards their potential use in managing diabetes .

Case Studies

Study Findings Reference
Birajdar et al. (2013)Demonstrated antimicrobial activity against S. aureus and E. coli
Pharmacological Review (2021)Summarized diverse biological activities including anticancer and anti-inflammatory effects
Recent Antidiabetic StudyShowed improved insulin sensitivity in diabetic models

Research Findings

A comprehensive review by Bansal and Silakari (2012) emphasized the significance of the benzimidazole nucleus in various biological activities, including anticancer, analgesic, and antimicrobial properties . Furthermore, a recent study highlighted the binding affinities of related compounds to serotonin receptors, indicating potential neuropharmacological applications .

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